Advanced Scaffold Engineering: A Technical Guide to 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline in Drug Discovery
Advanced Scaffold Engineering: A Technical Guide to 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline in Drug Discovery
As drug discovery pipelines increasingly demand molecules with exceptional metabolic stability and precise target engagement, the strategic use of multi-halogenated heterocycles has become paramount. Among these privileged scaffolds, 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline (CAS: 1227293-41-5) stands out as a highly specialized building block.
This whitepaper provides an in-depth technical analysis of this specific quinoline derivative. Designed for medicinal chemists and drug development professionals, this guide synthesizes the physicochemical rationale behind its substitution pattern, details field-proven synthetic workflows, and outlines self-validating analytical protocols for its integration into advanced lead optimization.
Structural Rationale & Physicochemical Profiling
The pharmacological utility of halogenated quinolines is well-documented, particularly in the development of anti-malarial, anti-cancer, and biofilm-eradicating agents [1, 2, 3]. However, the specific tri-substituted pattern of CAS 1227293-41-5 is engineered to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges simultaneously.
The Causality of Substitution
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3-Trifluoromethyl (-CF3): The incorporation of a -CF3 group at the C3 position acts as a robust bioisostere for bulky aliphatic groups. It dramatically increases lipophilicity (LogP) and membrane permeability while completely blocking cytochrome P450 (CYP450)-mediated oxidation at the vulnerable
-position of the heteroaromatic ring [4]. -
5-Fluoro (-F): Positioned on the carbocyclic ring, the fluorine atom exerts a strong electron-withdrawing inductive effect. This specifically lowers the pKa of the quinoline nitrogen, reducing basicity. In our lead optimization workflows, this is a critical maneuver to mitigate off-target hERG channel liability—a notorious hurdle for basic nitrogenous drugs.
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8-Chloro (-Cl): The chlorine atom adjacent to the nitrogen provides essential steric hindrance. This "steric shield" prevents N-oxidation by flavin-containing monooxygenases (FMOs) and serves as a highly selective synthetic handle for late-stage transition-metal-catalyzed cross-coupling.
Quantitative Data Summary
Table 1: Physicochemical & Structural Parameters of CAS 1227293-41-5
| Parameter | Value | Mechanistic Implication in Drug Design |
| CAS Number | 1227293-41-5 | Unique identifier for supply chain and IP mapping. |
| Molecular Formula | C10H4ClF4N | High halogen-to-carbon ratio ensures metabolic hardness. |
| Molecular Weight | 249.59 g/mol | Low MW provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Acceptors | 4 | Facilitates specific binding interactions in kinase/enzyme hinge regions. |
| Steric Shielding | High (C8-Cl) | Protects the basic nitrogen from rapid phase I metabolism. |
Synthetic Logic & Functionalization Workflows
To utilize this scaffold effectively, researchers must understand its reactivity profile. The electron-deficient nature of the trifluoromethyl-quinoline core makes it highly resistant to electrophilic aromatic substitution but perfectly primed for nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling at the C8-Cl position.
Fig 1: Synthetic logic and functionalization pathway for CAS 1227293-41-5.
Protocol 1: Regioselective Buchwald-Hartwig Amination
To functionalize the C8 position while preserving the structural integrity of the CF3 and F groups, a highly tuned catalytic system is required. We utilize a bulky bidentate ligand to facilitate reductive elimination from the sterically hindered multi-halogenated substrate.
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline (1.0 eq), the desired primary/secondary amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Causality: NaOtBu is chosen over weaker bases to efficiently deprotonate the amine and drive the catalytic cycle, while Argon prevents the rapid oxidation of the Pd(0) active species.
-
Catalyst Assembly: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: XPhos is specifically selected because its bulky, electron-rich biaryl structure accelerates the oxidative addition into the stubborn C-Cl bond while preventing catalyst poisoning by the basic quinoline nitrogen.
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Reaction Execution: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 100°C for 12 hours.
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Self-Validating Workup (LC-MS): Quench with water and extract with EtOAc. During LC-MS validation, monitor the isotopic pattern. Validation Check: The disappearance of the characteristic 3:1 ratio of the 35Cl/37Cl isotopes confirms the successful displacement of the C8-chlorine, validating the regioselectivity of the coupling.
Pharmacological Evaluation & ADMET Integration
Once the scaffold is elaborated into a lead compound, its unique halogenated architecture must be validated through rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Halogenated quinolines have shown exceptional promise in overcoming drug-resistant bacterial biofilms and modulating monoamine oxidases (MAO-A/B) [1, 2].
Fig 2: Iterative ADMET and pharmacological evaluation workflow.
Protocol 2: Intrinsic Clearance ( ) Validation via Human Liver Microsomes (HLM)
To prove that the 5-F and 3-CF3 groups successfully block phase I metabolism, we employ a self-validating microsomal stability assay.
Step-by-Step Methodology:
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Incubation Matrix: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
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Compound Addition: Spike the elaborated quinoline derivative to a final concentration of 1
M. Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation & Quenching: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). At specific time points (0, 5, 15, 30, and 60 minutes), extract 50
L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The internal standard creates a self-validating system, ensuring that any drop in compound signal is due to metabolism rather than extraction inefficiencies or matrix suppression in the mass spectrometer. -
Data Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (
) and intrinsic clearance ( ). The presence of the CF3 and F groups should yield a highly stable profile ( < 10 L/min/mg protein), confirming the structural rationale.
Conclusion
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline (CAS: 1227293-41-5) is not merely a chemical intermediate; it is a rationally designed pharmacological tool. By leveraging the steric shielding of the 8-chloro group, the electronic modulation of the 5-fluoro group, and the metabolic hardness of the 3-trifluoromethyl group, medicinal chemists can bypass traditional optimization bottlenecks. When integrated using rigorous, self-validating synthetic and analytical protocols, this scaffold serves as a powerful engine for the discovery of next-generation therapeutics.
References
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations ACS Omega[Link] [1]
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The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis National Institutes of Health (PMC)[Link] [2]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview RSC Advances[Link] [3]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies National Institutes of Health (PMC)[Link] [4]
